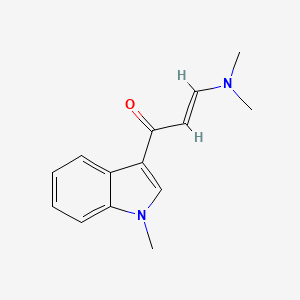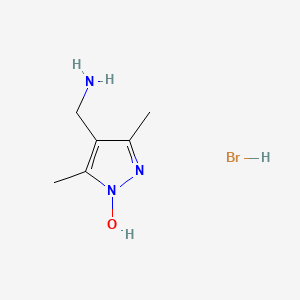
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.
Medicine: The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be utilized in the development of new materials, dyes, or agrochemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one depends on its specific biological target. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting catalytic activity. Alternatively, if it functions as a receptor agonist or antagonist, it may interact with receptor proteins, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one: Lacks the methyl group on the indole ring, which may affect its chemical and biological properties.
(2E)-3-(dimethylamino)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one: Features a methyl group at a different position on the indole ring, potentially altering its reactivity and activity.
(2E)-3-(dimethylamino)-1-(1-methyl-2H-indol-3-yl)prop-2-en-1-one: Contains a different isomer of the indole ring, which may influence its stability and interactions.
Uniqueness
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylamino group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(E)-3-(dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)12-10-16(3)13-7-5-4-6-11(12)13/h4-10H,1-3H3/b9-8+ |
Clé InChI |
ZSNYWDOXZZLBJS-CMDGGOBGSA-N |
SMILES isomérique |
CN1C=C(C2=CC=CC=C21)C(=O)/C=C/N(C)C |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C(=O)C=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)




![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)


![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)
